

# Commercial Suppliers and Technical Guide for (2-Bromothiazol-4-yl)methanol

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## Compound of Interest

Compound Name: (2-Bromothiazol-4-yl)methanol

Cat. No.: B151087

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For researchers and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. This technical guide provides an in-depth overview of commercial suppliers for **(2-Bromothiazol-4-yl)methanol** (CAS No: 5198-86-7), alongside relevant technical data, potential synthetic routes, and its role in established biological pathways.

## Commercial Supplier Data

**(2-Bromothiazol-4-yl)methanol** is available from a range of commercial suppliers. The following table summarizes the available quantitative data on purity, quantity, and pricing to facilitate easy comparison.

| Supplier            | Purity           | Available Quantities | Price (USD) |
|---------------------|------------------|----------------------|-------------|
| Chem-Impex          | ≥ 95% (NMR)[1]   | 250 mg               | \$89.13[1]  |
| 1 g                 | \$181.07[1]      |                      |             |
| 5 g                 | \$600.60[1]      |                      |             |
| 25 g                | Request Quote[1] |                      |             |
| Fluorochem          | 95.0%            | -                    | -           |
| Infinity Scientific | 96% min          | -                    | -           |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

## Physicochemical Properties

| Property           | Value                  |
|--------------------|------------------------|
| Molecular Formula  | C4H4BrNOS[1]           |
| Molecular Weight   | 194.05 g/mol [1]       |
| Appearance         | Light yellow liquid[1] |
| Storage Conditions | 0-8 °C[1]              |

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(2-Bromothiazol-4-yl)methanol** is not readily available in the public domain, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted thiazoles, such as the Hantzsch thiazole synthesis.[2][3][4][5][6]

Hypothetical Synthesis of **(2-Bromothiazol-4-yl)methanol** via Hantzsch Thiazole Synthesis:

This proposed method involves the reaction of a suitable  $\alpha$ -haloketone with a thioamide.

Materials:

- 1,3-Dibromo-2-propanone
- Thioformamide
- Ethanol
- Sodium bicarbonate
- Diethyl ether
- Magnesium sulfate

- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in ethanol.
- **Addition of  $\alpha$ -haloketone:** To the stirred solution, add 1,3-dibromo-2-propanone (1.1 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **(2-Bromothiazol-4-yl)methanol**.

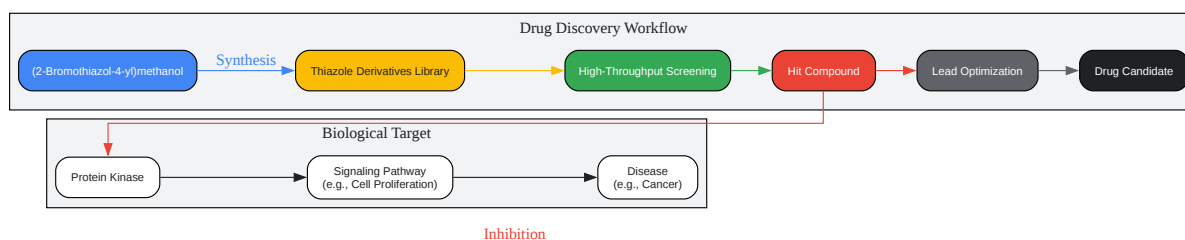
Disclaimer: This is a hypothetical protocol and requires optimization and validation in a laboratory setting.

## Role in Signaling Pathways and Drug Discovery

Direct signaling pathways involving **(2-Bromothiazol-4-yl)methanol** have not been elucidated. However, the thiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.<sup>[7][8][9]</sup> Thiazole derivatives are known to act as inhibitors of various protein kinases and enzymes involved in inflammatory pathways.<sup>[7][10][11]</sup>

## Thiazole Derivatives in Kinase Inhibition

Thiazole-containing compounds have been identified as potent inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8][9]

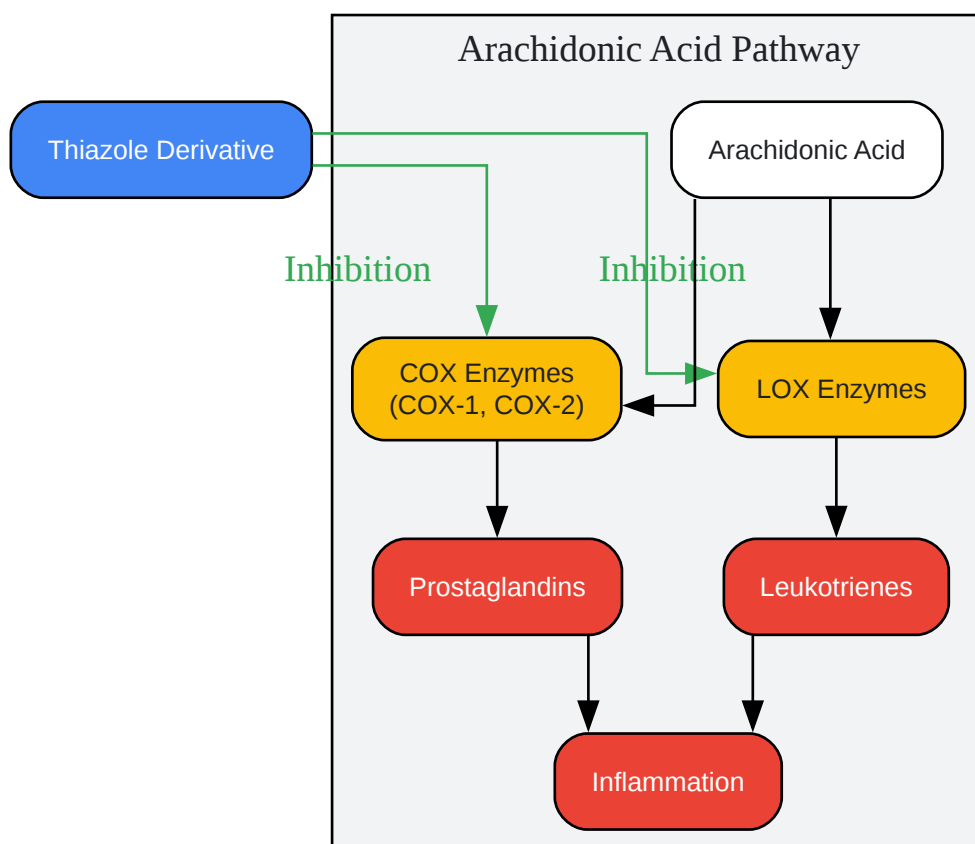


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Caption: Drug discovery workflow for thiazole-based kinase inhibitors.

## Thiazole Derivatives in Anti-inflammatory Pathways

Many thiazole derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11]



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Caption: Inhibition of inflammatory pathways by thiazole derivatives.

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